molecular formula C16H20N2OS B4563593 3-cyclooctyl-2-mercapto-4(3H)-quinazolinone

3-cyclooctyl-2-mercapto-4(3H)-quinazolinone

Cat. No.: B4563593
M. Wt: 288.4 g/mol
InChI Key: UEHZXQADDXNFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclooctyl-2-mercapto-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.12963444 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

3-cyclooctyl-2-mercapto-4(3H)-quinazolinone belongs to a broader class of quinazolinone derivatives, which have been synthesized using various methods for potential applications in medicinal chemistry. For example, quinazolinone derivatives synthesized using β-cyclodextrin in aqueous medium exhibit anti-bacterial activities against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Puligilla et al., 2022). Furthermore, novel quinazolinone derivatives have shown in vitro cytotoxic activity against human lymphoblastic leukemia (MOLT-4) and human breast adenocarcinoma (MCF-7) cell lines, suggesting their application in cancer therapy (Mohammadhosseini et al., 2016).

Chemical Analysis and Spectroscopy

The study of the spectroscopic properties of quinazolinone compounds, such as 2-mercapto-4(3H)-quinazolinone, provides insights into their chemical structure and potential applications. Detailed analysis through FT-IR, FT-Raman spectra, and density functional theory (DFT) has been conducted to understand the vibrational bands, molecular orbital energies, and electron density distributions, which are crucial for designing drugs with specific biological activities (Prabavathi & Senthil Nayaki, 2014).

Antimicrobial and Antitumor Activities

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, a series of 2-substituted mercapto-4(3H)-quinazolinone compounds have been synthesized and assessed for their in vivo anti-inflammatory and analgesic activities, as well as in vitro inhibition of cyclooxygenase (COX-1/COX-2), demonstrating significant biological effects (Abdel-Aziz et al., 2016). Additionally, certain quinazolinone analogs have shown potent antitumor activity, further emphasizing the therapeutic potential of this class of compounds (Hamid et al., 2001).

Advanced Synthetic Methods

Recent advancements in synthetic chemistry have led to the development of new methods for constructing quinazolinone scaffolds, which are essential for exploring their potential in medicinal chemistry. These methods aim to improve the efficiency, yield, and selectivity of quinazolinone derivatives, making them more accessible for further biological testing and potential drug development (Rohokale & Kshirsagar, 2016).

Properties

IUPAC Name

3-cyclooctyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c19-15-13-10-6-7-11-14(13)17-16(20)18(15)12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHZXQADDXNFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone
Reactant of Route 4
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone
Reactant of Route 5
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone
Reactant of Route 6
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.